molecular formula C16H16N2O4 B390125 N-[3-(3-methylphenoxy)-5-nitrophenyl]propanamide

N-[3-(3-methylphenoxy)-5-nitrophenyl]propanamide

Katalognummer: B390125
Molekulargewicht: 300.31g/mol
InChI-Schlüssel: LTDJRAGJAIMMAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(3-methylphenoxy)-5-nitrophenyl]propanamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a nitro group, a tolyloxy group, and a propionamide group, which contribute to its distinct chemical behavior and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-methylphenoxy)-5-nitrophenyl]propanamide typically involves the nitration of a precursor compound followed by a series of substitution and amide formation reactions. The general synthetic route can be summarized as follows:

    Substitution: The nitro-substituted aromatic compound undergoes a nucleophilic aromatic substitution reaction with a tolyloxy group, often facilitated by a base such as sodium hydroxide.

    Amide Formation: The final step involves the formation of the propionamide group through an amide coupling reaction, typically using reagents like propionyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-[3-(3-methylphenoxy)-5-nitrophenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and bases (sodium hydroxide) are commonly employed.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aromatic compounds depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

N-[3-(3-methylphenoxy)-5-nitrophenyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-[3-(3-methylphenoxy)-5-nitrophenyl]propanamide involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tolyloxy and propionamide groups contribute to the compound’s overall reactivity and specificity towards certain molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(3-Nitro-4-m-tolyloxy-phenyl)-propionamide
  • N-(3-Nitro-5-p-tolyloxy-phenyl)-propionamide
  • N-(3-Nitro-5-m-tolyloxy-phenyl)-butyramide

Uniqueness

N-[3-(3-methylphenoxy)-5-nitrophenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C16H16N2O4

Molekulargewicht

300.31g/mol

IUPAC-Name

N-[3-(3-methylphenoxy)-5-nitrophenyl]propanamide

InChI

InChI=1S/C16H16N2O4/c1-3-16(19)17-12-8-13(18(20)21)10-15(9-12)22-14-6-4-5-11(2)7-14/h4-10H,3H2,1-2H3,(H,17,19)

InChI-Schlüssel

LTDJRAGJAIMMAV-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=CC(=C1)OC2=CC=CC(=C2)C)[N+](=O)[O-]

Kanonische SMILES

CCC(=O)NC1=CC(=CC(=C1)OC2=CC=CC(=C2)C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.